[RockPhos Palladacycle], min. 98%
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Overview
Description
RockPhos Palladacycle, also known as [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, is a palladacycle .
Synthesis Analysis
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . They have been synthesized using a mild base and an environmentally desirable solvent . The synthetic protocol focuses on complexes bearing backbone-substituted N-heterocyclic carbene ligands .Molecular Structure Analysis
The empirical formula of RockPhos Palladacycle is C44H62NO4PPdS . Its molecular weight is 838.43 g/mol .Chemical Reactions Analysis
Palladacyclic architectures have been used in cross-coupling reactions . They have unique electronic and steric properties that help stabilize the catalytically active species and provide additional control over reaction selectivity .Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
RockPhos Pd G3 is used as a catalyst in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are key structural elements in many chemical compounds, including pharmaceuticals and materials .
Heck Reaction
The Heck Reaction is another application of RockPhos Pd G3 . This reaction is used to couple aryl halides with alkenes, a process that is widely used in the synthesis of complex organic molecules .
Hiyama Coupling
RockPhos Pd G3 is also used in the Hiyama Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling organosilanes with organic halides .
Negishi Coupling
In the Negishi Coupling reaction, RockPhos Pd G3 acts as a catalyst . This reaction is used to form carbon-carbon bonds by coupling organozinc compounds with organic halides .
Sonogashira Coupling
RockPhos Pd G3 is used in the Sonogashira Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides .
Stille Coupling
The Stille Coupling reaction is another application of RockPhos Pd G3 . This reaction is used to form carbon-carbon bonds by coupling organotin compounds with organic halides .
Suzuki-Miyaura Coupling
RockPhos Pd G3 is used in the Suzuki-Miyaura Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling boronic acids with aryl or vinyl halides .
Arylation of Aliphatic Alcohols
RockPhos Pd G3 has demonstrated utility in the arylation of aliphatic alcohols . This reaction is used to form carbon-oxygen bonds, which are key structural elements in many chemical compounds .
Safety and Hazards
According to the safety data sheet, if RockPhos Palladacycle is inhaled, the person should be moved into fresh air . If it comes into contact with skin, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is not classified as a hazardous substance or mixture .
Future Directions
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . They possess unique electronic and steric properties that have helped to stabilize the catalytically active species and provide additional control over reaction selectivity . This suggests that they could have significant potential for future developments in the field of cross-coupling reactions .
properties
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMIRGGAFFMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63NO4PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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